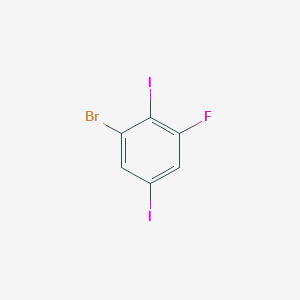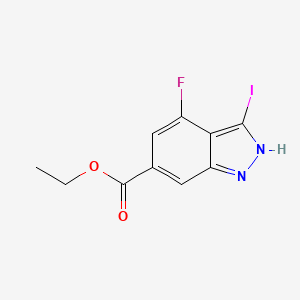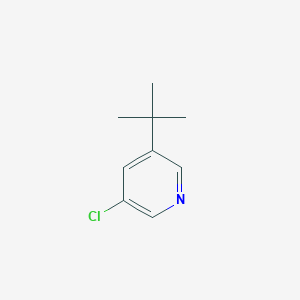
1-Bromo-2,5-diiodo-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,5-diiodo-3-fluorobenzene is an aromatic compound characterized by the presence of bromine, iodine, and fluorine substituents on a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2,5-diiodo-3-fluorobenzene typically involves halogenation reactions. One common method is the diazotization of aniline derivatives followed by halogen exchange reactions. For instance, starting with 3-fluoroaniline, diazotization can be performed using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide and bromine to introduce the iodine and bromine atoms, respectively .
Industrial production methods may involve continuous flow processes to ensure higher yields and safety. These methods often utilize tubular reactors for diazotization, followed by halogenation steps under controlled temperatures and pressures .
Chemical Reactions Analysis
1-Bromo-2,5-diiodo-3-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the halogens, the compound is reactive towards electrophiles, particularly at positions ortho and para to the fluorine atom.
Nucleophilic Aromatic Substitution (NAS): The presence of halogens makes the compound susceptible to nucleophilic attack, especially under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove halogen substituents.
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Major products formed depend on the specific reaction conditions but can include various substituted benzene derivatives .
Scientific Research Applications
1-Bromo-2,5-diiodo-3-fluorobenzene finds applications in several areas of scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-2,5-diiodo-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the electron-withdrawing nature of the halogens can modulate the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Bromo-2,5-diiodo-3-fluorobenzene can be compared with other halogenated benzene derivatives, such as:
- 1-Bromo-2,5-difluorobenzene
- 1-Iodo-2,5-difluorobenzene
- 1-Chloro-2,5-diiodo-3-fluorobenzene
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical properties and reactivity. The presence of multiple halogens in this compound makes it particularly unique in terms of its potential for diverse chemical transformations and applications .
Properties
Molecular Formula |
C6H2BrFI2 |
|---|---|
Molecular Weight |
426.79 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2,5-diiodobenzene |
InChI |
InChI=1S/C6H2BrFI2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H |
InChI Key |
LSQCQBCXCPIFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)









![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)

![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)
